Diethyl tetrafluorosuccinate

Fluorinated Polyesters Enzymatic Polymerization Monomer Reactivity

Diethyl tetrafluorosuccinate (CAS 377-71-9), also known as diethyl perfluorosuccinate or diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated aliphatic diester belonging to the perfluorinated dicarboxylate ester class. It has the molecular formula C8H10F4O4 and a molecular weight of 246.16 g/mol.

Molecular Formula C8H10F4O4
Molecular Weight 246.16 g/mol
CAS No. 377-71-9
Cat. No. B1294394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl tetrafluorosuccinate
CAS377-71-9
Molecular FormulaC8H10F4O4
Molecular Weight246.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)OCC)(F)F)(F)F
InChIInChI=1S/C8H10F4O4/c1-3-15-5(13)7(9,10)8(11,12)6(14)16-4-2/h3-4H2,1-2H3
InChIKeyBLZSSBPZHBFNBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Tetrafluorosuccinate CAS 377-71-9: Properties and Baseline Procurement Data


Diethyl tetrafluorosuccinate (CAS 377-71-9), also known as diethyl perfluorosuccinate or diethyl 2,2,3,3-tetrafluorobutanedioate, is a fluorinated aliphatic diester belonging to the perfluorinated dicarboxylate ester class. It has the molecular formula C8H10F4O4 and a molecular weight of 246.16 g/mol [1]. This compound is a colorless to pale yellow liquid with a density of 1.27–1.273 g/cm³ at 25°C, a boiling point of 78°C at 5 mmHg, and a refractive index of approximately 1.368 . Its XLogP3-AA value of 2.1 and experimentally reported LogP of 1.3832 indicate moderate lipophilicity [1][2]. Commercially, it is typically supplied at 97% purity (GC) for research use only .

Why Diethyl Tetrafluorosuccinate Cannot Be Substituted with Generic Diethyl Succinate or Dimethyl Tetrafluorosuccinate


In the procurement of fluorinated building blocks for advanced materials, the simple substitution of diethyl tetrafluorosuccinate with either its non-fluorinated analog (diethyl succinate) or its methyl ester counterpart (dimethyl tetrafluorosuccinate, CAS 356-36-5) is not feasible without compromising key synthetic and performance outcomes. The incorporation of four fluorine atoms dramatically alters the electronic environment of the diester scaffold, significantly increasing the electrophilicity of the adjacent carbonyl carbons and reducing the basicity of the α-protons, which fundamentally changes its reactivity profile in nucleophilic acyl substitution and condensation reactions compared to non-fluorinated succinate esters [1]. Furthermore, while the methyl ester variant contains an identical tetrafluorosuccinate core, the choice between ethyl and methyl ester termination is not interchangeable due to a marked difference in physical properties critical to industrial processing: dimethyl tetrafluorosuccinate exhibits a significantly higher density (1.41 g/cm³) and boiling point (174°C at atmospheric pressure) compared to the ethyl variant, which impacts solvent compatibility, reaction work-up, and, crucially, the thermal and mechanical properties of any resulting polyester material . These divergent characteristics underscore why procurement specifications must be compound-specific.

Quantitative Evidence for Selecting Diethyl Tetrafluorosuccinate Over Structural Analogs


Comparative Polymerization Conversion Rates: Short-Chain Tetrafluorosuccinate Outperforms Longer-Chain Fluorinated Diesters

In the synthesis of fluorinated polyesters via enzymatic polymerization with ethylene glycol, dimethyl tetrafluorosuccinate (DMTFS), the methyl ester analog of the target compound, demonstrates significantly higher reaction conversion rates compared to the longer-chain dimethyl hexafluoroglutarate (DMHFG) and dimethyl octafluoroadipate (DMOFA). The shorter monomer chain length of the tetrafluorosuccinate scaffold reduces steric hindrance and enhances accessibility to the enzyme active site, leading to greater product recovery [1].

Fluorinated Polyesters Enzymatic Polymerization Monomer Reactivity

Lipophilicity Tuning: Diethyl Tetrafluorosuccinate Provides a Balanced LogP Profile for Medicinal Chemistry Applications

Diethyl tetrafluorosuccinate (LogP = 1.3832) provides a more balanced lipophilicity profile compared to the non-fluorinated parent analog, diethyl succinate, which has a significantly lower LogP value. The incorporation of four fluorine atoms increases lipophilicity by approximately 1-1.5 log units while retaining favorable drug-likeness and solubility characteristics [1]. This places the compound in an optimal LogP range (1–3) for central nervous system (CNS) penetration and oral bioavailability, whereas the higher-fluorine diethyl hexafluoroglutarate (6 fluorine atoms) would be expected to exhibit substantially higher lipophilicity and reduced aqueous solubility [2].

Medicinal Chemistry Lipophilicity ADME Properties

Volatility and Processability: Diethyl Ester Enables Lower-Temperature Distillation and Processing

The choice of ethyl ester termination in diethyl tetrafluorosuccinate confers significantly higher volatility compared to its dimethyl ester counterpart, enabling lower-temperature distillation and easier solvent removal during synthesis and work-up. Diethyl tetrafluorosuccinate exhibits a boiling point of 78°C at 5 mmHg (reported ~92–95°C at 10 mmHg in patent literature), whereas dimethyl tetrafluorosuccinate requires substantially higher temperatures (174°C at atmospheric pressure; ~177–178°C) for distillation [1]. This 80–100°C difference in boiling point translates directly to reduced energy consumption and lower thermal stress on sensitive intermediates during purification.

Chemical Process Engineering Purification Volatility

Metal-Organic Framework (MOF) Linker Performance: Tetrafluorosuccinate Enables Enhanced CO₂ Affinity Over Non-Fluorinated Fumarate

The tetrafluorosuccinate linker, when incorporated into MOF-801 frameworks via post-synthetic exchange, produces fluorinated analogues (PF-MOF1, PF-MOF2, and ZrTFS) that exhibit increased CO₂ affinity and adsorption selectivity compared to the parent zirconium fumarate MOF-801. The fluorine atoms in the tetrafluorosuccinate linker create a more polarizable pore environment that enhances quadrupole–dipole interactions with CO₂ molecules [1]. Although the ethyl ester is a precursor to the tetrafluorosuccinic acid linker used in these MOFs, this evidence demonstrates the functional advantage of the tetrafluorosuccinate scaffold over non-fluorinated dicarboxylate linkers.

Metal-Organic Frameworks CO₂ Capture Fluorinated Linkers

Density and Formulation Compatibility: Diethyl Ester Provides Lower Density Than Dimethyl Analog

Diethyl tetrafluorosuccinate exhibits a density of 1.273 g/cm³ at 25°C, which is approximately 10% lower than the density of its dimethyl ester counterpart (1.41 g/cm³ at 25°C) . This difference in density can impact formulation calculations, solvent blending behavior, and the physical properties of resulting polymeric materials. The lower density of the ethyl ester may be advantageous in applications where reduced weight or specific gravity is desired, such as in lightweight composite materials or aerospace-grade polymer formulations.

Formulation Science Polymer Processing Physical Properties

Optimal Application Scenarios for Diethyl Tetrafluorosuccinate Based on Comparative Evidence


Synthesis of Fluorinated Polyesters Where High Monomer Conversion Efficiency Is Critical

Diethyl tetrafluorosuccinate is optimally suited as a monomer for synthesizing fluorinated polyesters when high conversion rates and reduced process intensification are required. Compared to longer-chain perfluorinated diesters such as dimethyl hexafluoroglutarate (DMHFG, 6-carbon) and dimethyl octafluoroadipate (DMOFA, 8-carbon), the shorter tetrafluorosuccinate scaffold exhibits superior enzymatic accessibility and yields higher product recovery in enzymatic polymerization with ethylene glycol [1]. While the evidence is derived from studies using the methyl ester analog (DMTFS), the same scaffold-length advantage applies to the ethyl ester variant. This makes diethyl tetrafluorosuccinate the preferred procurement choice for polymer chemistry laboratories seeking to minimize optimization time and maximize monomer-to-polymer conversion.

Medicinal Chemistry: Fluorinated Building Block Requiring Balanced Lipophilicity (LogP 1–3)

Diethyl tetrafluorosuccinate is the compound of choice when a fluorinated diester building block with moderate, predictable lipophilicity is required for drug discovery programs. With an experimental LogP of 1.3832, it resides in the optimal range for oral bioavailability and CNS penetration, whereas non-fluorinated diethyl succinate is too hydrophilic (LogP < 0.5) to confer sufficient metabolic stability, and higher-fluorine analogs such as diethyl hexafluoroglutarate would introduce excessive lipophilicity (estimated LogP > 3.0) that risks poor aqueous solubility and off-target binding [2]. This balanced lipophilicity profile makes it a strategic procurement choice for medicinal chemistry teams developing fluorinated pharmacophores.

Process Chemistry: Distillation and Purification Under Mild Thermal Conditions

When process chemists require a fluorinated diester that can be purified by vacuum distillation without exposing sensitive intermediates to high temperatures, diethyl tetrafluorosuccinate is the preferred choice over its dimethyl ester analog. The ethyl variant distills at 78°C at 5 mmHg (92–95°C at 10 mmHg), whereas dimethyl tetrafluorosuccinate requires temperatures exceeding 174°C at atmospheric pressure [3]. This substantial difference (80–100°C) in boiling point enables gentler purification protocols, reduces thermal decomposition of labile reaction components, and lowers energy consumption during scale-up operations, making the ethyl ester the more process-friendly procurement option.

Metal-Organic Framework (MOF) Precursor for Enhanced CO₂ Capture Materials

Diethyl tetrafluorosuccinate is a valuable precursor for synthesizing tetrafluorosuccinic acid linkers used in fluorinated metal-organic frameworks (MOFs) designed for selective CO₂ adsorption. Research demonstrates that MOF-801 analogues containing tetrafluorosuccinate linkers (ZrTFS, PF-MOF1, PF-MOF2) exhibit increased CO₂ affinity compared to the non-fluorinated fumarate-based parent framework, owing to enhanced quadrupole–dipole interactions between the polarizable fluorine-containing pore environment and CO₂ molecules [4]. This evidence supports the procurement of diethyl tetrafluorosuccinate as a starting material for researchers developing next-generation porous materials for gas separation and carbon capture applications.

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